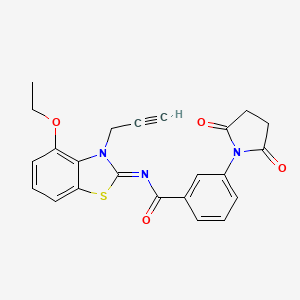

![molecular formula C19H18N4O3 B2470104 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone CAS No. 605628-05-5](/img/structure/B2470104.png)

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Molecular Structure Analysis

The structure of synthesized compounds is often established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, 2-Piperidin-4-yl-1H-benzimidazole has a molecular weight of 162.23 and is a solid at room temperature .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Activity

Sharma et al. (2009) synthesized a series of substituted benzimidazoles, including methanone analogues similar to [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone. These compounds were evaluated for antimicrobial and antiviral potential. Although not effective against the tested bacterial strains, some compounds showed selective activity against Aspergillus niger and Candida albicans, suggesting potential development as antifungal agents. Additionally, selective activity against vaccinia virus and Coxsackie virus B4 was noted, indicating their antiviral potential (Sharma et al., 2009).

Structural Characterization and Antimycobacterial Evaluation

Eckhardt et al. (2020) discussed the crystal and molecular structure of a compound similar to the one , emphasizing its importance in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020). Narasimhan et al. (2011) synthesized and screened a series of benzimidazole derivatives for antimicrobial and antimycobacterial activities, highlighting the potential of these compounds in treating microbial infections (Narasimhan et al., 2011).

Anticancer Activities

Panchal et al. (2020) reported on the synthesis and biological evaluation of novel benzimidazole derivatives, emphasizing their anticancer activities. These compounds exhibited significant anti-proliferative activities, especially against breast cancer and lung cancer cell lines, highlighting their potential in cancer treatment (Panchal et al., 2020).

Electrochemical and Electrical Properties

Anand and Muthusamy (2018) synthesized a series of benzimidazole monomers and oligomers, investigating their electrochemical, electrical, optical, thermal, and rectification properties. This study provides insight into the material properties of benzimidazole derivatives, potentially applicable in various technological fields (Anand & Muthusamy, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-19(14-5-7-15(8-6-14)23(25)26)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMBYCSDGZNQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)